N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine
Description
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine is a synthetic ethylamine derivative featuring a 2,4-dichlorophenoxy group attached to an ethyl chain and a 2-methyl-2-propanamine (tert-butylamine) moiety. This structure confers unique steric and electronic properties, distinguishing it from related compounds.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-12(2,3)15-6-7-16-11-5-4-9(13)8-10(11)14/h4-5,8,15H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQDVSDKKDIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of anhydrous potassium carbonate to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with 2-methyl-2-propanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Herbicide Formulations
Active Ingredient in Herbicides
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine is often incorporated into herbicides targeting broadleaf weeds. Its effectiveness stems from its ability to mimic plant hormones, leading to uncontrolled growth and eventual plant death.
Table 1: Herbicide Efficacy
| Herbicide Name | Active Ingredient | Target Weeds | Application Rate (kg/ha) |
|---|---|---|---|
| 2,4-D Amine | This compound | Broadleaf Weeds | 1.5 - 3.0 |
| 2,4-D Ester | This compound | Various Broadleaf Weeds | 1.0 - 2.5 |
Case Study: Efficacy on Specific Crops
A study conducted by the National Pesticide Information Center demonstrated that formulations containing this compound were particularly effective in controlling weeds in soybean and corn crops, significantly improving yield outcomes compared to untreated plots .
Research Applications
Proteomics Research
this compound is utilized in proteomics for its ability to modify protein interactions due to its unique structure. This application is particularly relevant in studying plant proteins and their responses to herbicides.
Table 2: Research Applications
| Application Area | Description |
|---|---|
| Protein Interaction Studies | Used to analyze the effects of herbicides on protein dynamics in plants. |
| Signal Transduction | Investigated for its role in modifying cell signaling pathways related to growth regulation. |
Case Study: Impact on Plant Growth Regulation
Research published in a peer-reviewed journal highlighted how this compound affects auxin signaling pathways in Arabidopsis thaliana, demonstrating its potential as a tool for understanding plant hormone interactions .
Environmental Impact Studies
Toxicological Assessments
Given its classification as a hazardous substance, studies have been conducted to evaluate the environmental impact of this compound when used in agricultural settings.
Table 3: Toxicity Classifications
| Toxicity Type | Classification | LD50 (mg/kg) |
|---|---|---|
| Acute Oral Toxicity | Moderate | >500 - <2000 |
| Dermal Toxicity | Low | >2000 |
| Eye Irritation | Mild | Cleared in <24 hours |
Case Study: Ecotoxicological Effects
A comprehensive review assessed the effects of this compound on non-target organisms such as aquatic life and beneficial insects. The findings indicated that while the compound is effective against target weeds, it poses risks to certain non-target species at higher concentrations .
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Phenoxyethylamines
Key Analogs:
- 2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine (CAS 1974-14-7): Structural Difference: Replaces the tert-butylamine with diethylamine. Similarity score: 0.91 .
- N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride (CAS 551952-55-7): Structural Difference: Features a trichlorophenoxy group and a propylamine chain. Impact: Additional chlorine atoms enhance electron-withdrawing effects, possibly increasing herbicidal potency but raising toxicity concerns. Similarity score: 1.00 .
Table 1: Substituent Effects on Physicochemical Properties
Phenoxyacetamide Derivatives
Compounds such as N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenyl)-2-methylpropanamide (25a) and N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide (25b) share the dichlorophenyl moiety but incorporate amide linkages instead of ethylamine chains .
- Functional Impact : Amides generally exhibit higher polarity and hydrogen-bonding capacity, affecting solubility and membrane permeability compared to the target compound’s amine group.
Substituted Benzylamines and Aryl Ethylamines
- N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine (CAS 884497-51-2): Structural Difference: Replaces the dichlorophenoxy group with a methoxyphenyl ring. Impact: Methoxy groups are electron-donating, altering electronic properties and reducing oxidative stability compared to chlorine substituents .
Toxicity and Environmental Considerations
Chlorinated phenoxy compounds are often persistent in the environment. The tert-butyl group in the target compound may slow metabolic degradation compared to diethyl or propylamine analogs, necessitating rigorous ecotoxicological assessment .
Biological Activity
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine, a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound of significant interest due to its biological activity and potential applications in agriculture and medicine. This article explores the compound's biological effects, mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a dichlorophenoxy moiety linked to an ethyl group and a branched amine. This configuration is crucial for its interaction with biological systems.
- Herbicidal Activity : this compound acts primarily as a herbicide by mimicking the action of natural plant hormones (auxins). It disrupts normal plant growth processes, leading to uncontrolled growth and eventual death of target plants.
- Selective COX-2 Inhibition : Research indicates that derivatives of 2,4-D exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies have shown that these compounds can effectively bind to the COX-2 active site, potentially offering therapeutic benefits in inflammatory conditions .
Toxicological Profile
The toxicological effects of 2,4-D and its derivatives are well-documented. The following table summarizes key toxicological findings:
Case Studies
- Severe Poisoning Incident : A case study reported a young female farmer in Ethiopia who ingested 30 mL of 2,4-D as part of a suicide attempt. She exhibited severe symptoms including loss of consciousness and renal failure due to toxin-induced rhabdomyolysis. Despite intensive care efforts, she succumbed to circulatory collapse .
- Chronic Exposure Effects : Animal studies have demonstrated that chronic exposure to 2,4-D can lead to hematological alterations and kidney toxicity. In rats exposed to high doses over extended periods, significant changes in blood parameters and kidney function were observed. These findings raise concerns about the long-term health effects in humans exposed to similar levels .
Research Findings
Recent studies have focused on the pharmacokinetics and potential therapeutic applications of 2,4-D derivatives:
- Pharmacokinetics : The absorption and distribution patterns suggest that these compounds can accumulate in biological tissues, necessitating careful monitoring in agricultural settings.
- Therapeutic Potential : The anti-inflammatory properties linked to COX-2 inhibition indicate potential use in treating conditions such as arthritis or other inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-2-propanamine, and how can yield and purity be optimized?
- Methodology : The synthesis typically involves coupling a phenoxyacetamide intermediate with an amine derivative. For example, a general protocol includes:
- Reacting 2-(2,4-dichlorophenoxy)propanoic acid with an amine (e.g., piperonylamine) using HATU as a coupling agent and DIPEA as a base in DMF .
- Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) to isolate the product, achieving yields of 45–76% depending on substituents .
- Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of acid to amine), reaction time (4–10 hours), and temperature (room temperature to 100°C) improves yield. Monitoring via TLC (Rf values 0.29–0.70) ensures purity .
Q. How are structural and purity characteristics validated for this compound?
- Analytical Methods :
- Melting Point : Used to confirm crystallinity (e.g., 94–130°C for derivatives) .
- NMR Spectroscopy : H-NMR confirms substituent integration (e.g., δ 7.40 ppm for aromatic protons, δ 4.77 ppm for chiral centers) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight .
- TLC : Rf values ensure consistency across batches .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for phenoxyacetamide derivatives of this compound?
- Methodology :
- Substituent Variation : Compare bioactivity of derivatives with substituents like cyclopropyl, fluorophenyl, or hydroxyethyl groups. For example, N-[Cyclopropyl(4-fluorophenyl)methyl] derivatives showed higher inhibitory activity against Pseudomonas aeruginosa than N-[1-(4-fluorophenyl)ethyl] analogs .
- Chirality : Enantiomers (e.g., (R)- vs. (S)-configurations) may exhibit divergent binding affinities. Use chiral HPLC or asymmetric synthesis to isolate enantiomers .
Q. How can contradictions in bioactivity data between structurally similar analogs be resolved?
- Approach :
- Controlled Replication : Verify experimental conditions (e.g., bacterial strain, assay pH) to rule out variability .
- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies steric clashes or hydrogen-bonding differences caused by substituents like cyano or methylenedioxy groups .
- Kinetic Studies : Measure IC shifts under varying ATP concentrations to assess competitive vs. non-competitive inhibition .
Q. What methodologies are recommended for designing novel derivatives with enhanced metabolic stability?
- Strategies :
- Isosteric Replacement : Substitute labile ester groups (e.g., methyl propanoate) with bioisosteres like amides or heterocycles .
- Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the dichlorophenyl ring) and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
